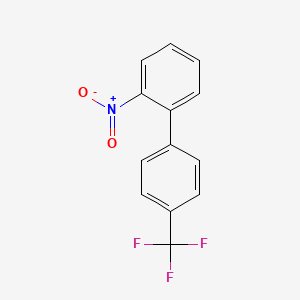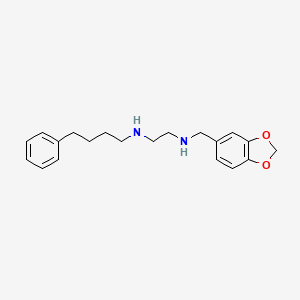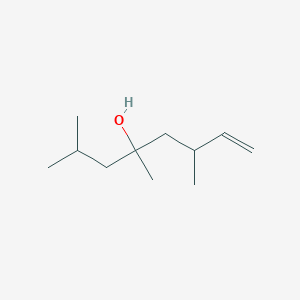
2,5-Bis(5-pentylthiophen-2-YL)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(5-pentylthiophen-2-yl)pyrimidine: is an organic compound that features a pyrimidine core substituted with two thiophene rings at the 2 and 5 positions The thiophene rings are further substituted with pentyl groups at the 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine typically involves the following steps:
Formation of Thiophene Rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Substitution with Pentyl Groups: The thiophene rings are then substituted with pentyl groups at the 5 positions using alkylation reactions.
Formation of Pyrimidine Core: The final step involves the formation of the pyrimidine core through a cyclization reaction involving the substituted thiophene rings and appropriate reagents like guanidine hydrochloride or thiourea under basic conditions
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo substitution reactions at the thiophene rings or the pyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene or pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique structure allows for efficient charge transport and light emission properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer and antimicrobial agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .
Industry: The compound is also used in the development of corrosion inhibitors and as a component in the fabrication of organic field-effect transistors (OFETs) .
Wirkmechanismus
The mechanism of action of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine in biological systems involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(thiophen-2-yl)pyrimidine: Lacks the pentyl substitution, leading to different physical and chemical properties.
2,5-Bis(5-methylthiophen-2-yl)pyrimidine: Substituted with methyl groups instead of pentyl groups, affecting its solubility and reactivity.
Uniqueness: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine is unique due to the presence of pentyl groups, which enhance its solubility in organic solvents and improve its interaction with biological targets. This makes it more versatile in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
388616-43-1 |
|---|---|
Molekularformel |
C22H28N2S2 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
2,5-bis(5-pentylthiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C22H28N2S2/c1-3-5-7-9-18-11-13-20(25-18)17-15-23-22(24-16-17)21-14-12-19(26-21)10-8-6-4-2/h11-16H,3-10H2,1-2H3 |
InChI-Schlüssel |
NZAMBIVKOCPAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(S1)C2=CN=C(N=C2)C3=CC=C(S3)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)

![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)
![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)

![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)
![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)



![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)

![Triethoxy[4-(2-phenylethenyl)phenyl]silane](/img/structure/B14241597.png)
